

# A Comprehensive Spectroscopic Guide to Goniotalamin: NMR, IR, and MS Analysis

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## Compound of Interest

Compound Name: Goniotalamin

Cat. No.: B15565316

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of **Goniotalamin** ((R)-(+)-**Goniotalamin**), a naturally occurring styryl-lactone with significant cytotoxic and anticancer properties. Isolated from various plants of the Goniotalamus genus, this compound has garnered considerable interest in the scientific community for its potential in drug development. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presents detailed experimental protocols for these analyses, and visualizes key experimental and biological pathways.

## Molecular Structure and Properties

**Goniotalamin**'s molecular formula is  $C_{13}H_{12}O_2$  with a molecular weight of approximately 200.23 g/mol. Its structure features a styryl group attached to a dihydropyranone lactone ring, which is fundamental to its biological activity.

## Spectroscopic Data Presentation

The following tables summarize the key quantitative data from  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS analyses of **Goniotalamin**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products. The  $^1H$  and  $^{13}C$  NMR data provide a detailed map of the carbon-hydrogen framework of

**Goniothalamine.**Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Goniothalamine** (in CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.26 - 7.38	Multiplet	-	Aromatic Protons (5H)
6.90 - 6.93	Multiplet	-	Alkene Proton
6.72	Doublet	-	Alkene Proton
6.26	Doublet of Doublet	-	Alkene Proton
6.08	Doublet of Triplet	-	Alkene Proton
5.09 - 5.10	Multiplet	-	Oxygen-attached Proton (CH-O) of Lactone Ring
2.53 - 2.55	Multiplet	-	Methylene Protons (CH <sub>2</sub> ) of Lactone Ring

Data compiled from a study on **Goniothalamine** isolated from *G. wightii*.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Goniothalamine** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
163.8	Carbonyl Carbon (C=O) of Lactone Ring
144.6	Olefinic Carbon
135.8	Aromatic Carbon
133.2	Olefinic Carbon
128.7	Aromatic Carbons
128.4	Aromatic Carbon
126.7	Aromatic Carbon
125.7	Olefinic Carbon
121.8	Olefinic Carbon
78.0	Oxygen-attached Carbon (CH-O) of Lactone Ring
29.9	Methylene Carbon (CH <sub>2</sub> ) of Lactone Ring

Data compiled from studies on **Goniothalamine**.

## Infrared (IR) Spectroscopy

FT-IR analysis is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **Goniothalamine** confirms the presence of its key structural features, such as the lactone ring and aromatic systems.

Table 3: FT-IR Spectroscopic Data for **Goniothalamine**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3011	C-H Aromatic Stretch
2914	CH <sub>2</sub> Asymmetric Alkane Stretch (Methylene)
2857	CH <sub>2</sub> Symmetric Alkane Stretch (Methylene)
1719 - 1750	C=O Lactone Stretch
1690	C=C Olefinic Stretch
1455	C-H Aliphatic Bend
1393	C-C Aromatic Stretch
1250	C-O Stretch
969	=C-H Olefinic Bend
763	C-H Aromatic (out-of-plane) Bend

Data compiled from a study on **Goniothalamine** isolated from *G. wightii*.

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and formula of a compound. For **Goniothalamine**, LC-ESI-TOF/MS analysis confirms its molecular formula as C<sub>13</sub>H<sub>12</sub>O<sub>2</sub>.

Table 4: Mass Spectrometry Data for **Goniothalamine**

Technique	m/z	Ion
LC-ESI-TOF/MS	201	[M+H] <sup>+</sup>

This data confirms the molecular weight of **Goniothalamine** as 200 g/mol .

## Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **Goniothalamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- A defined amount of purified **Goniothalamine** (typically a few milligrams) is dissolved in a suitable deuterated solvent. Chloroform-d ( $\text{CDCl}_3$ ) is commonly used.
- Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.
- The solution is then transferred to a standard NMR tube.

### Instrumentation and Data Acquisition:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
- For  $^1\text{H}$  NMR, standard parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

## Infrared (IR) Spectroscopy

### Sample Preparation:

- KBr Pellet Method: A small amount of **Goniothalamine** is finely ground with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
- Thin Film Method: If the sample is soluble, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

### Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- A background spectrum of the KBr pellet or salt plate is recorded first and then subtracted from the sample spectrum.

- The spectrum is typically scanned over the mid-infrared range (4000-400  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

### Sample Preparation:

- A small amount of **Goniothalamine** (e.g., 0.3 mg) is dissolved in a suitable solvent mixture, such as methanol and acetonitrile (10 mL).
- The solution is then introduced into the mass spectrometer.

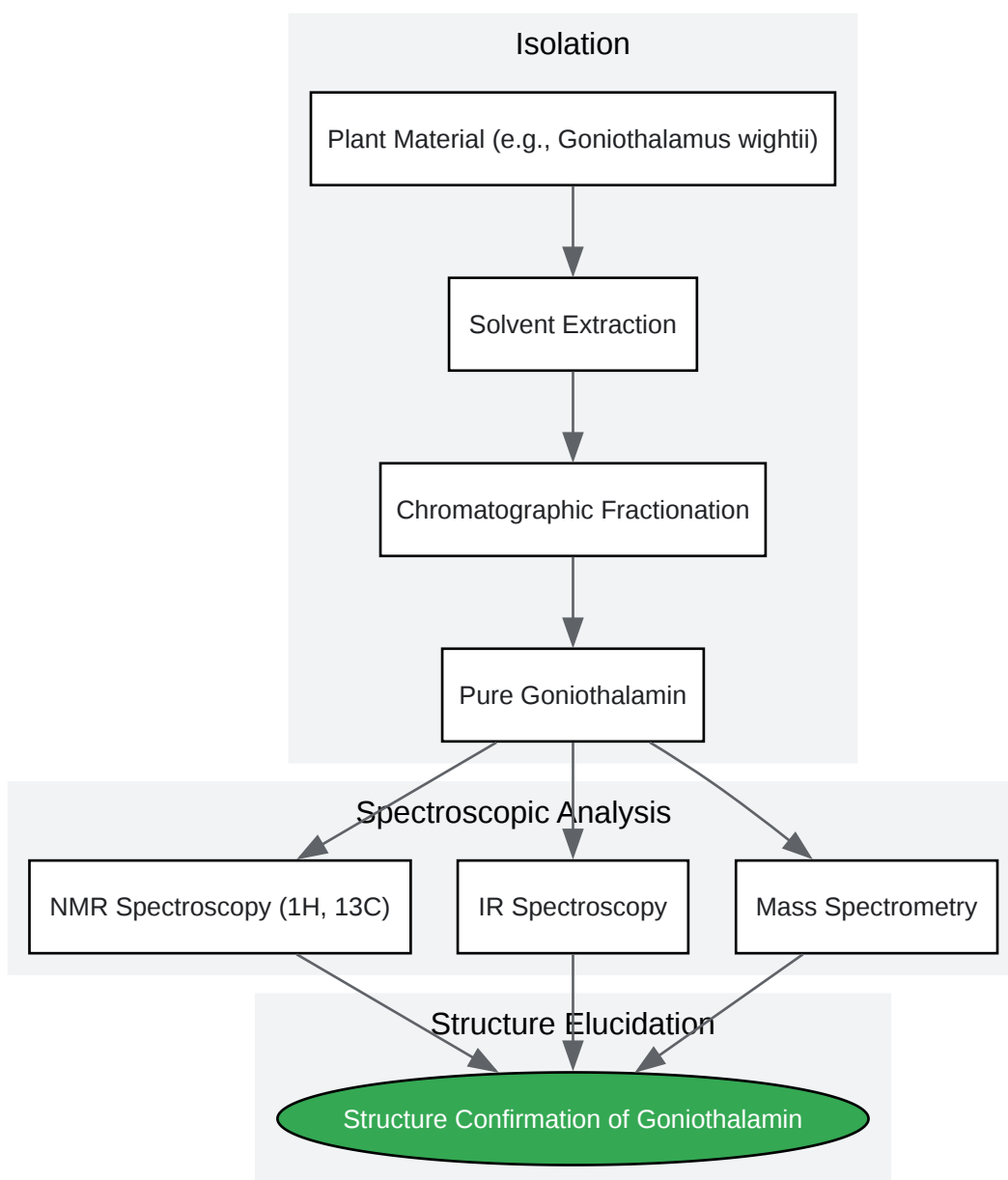
### Instrumentation and Data Acquisition:

- Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is a common technique.
- The sample is passed through a C-18 column before entering the mass spectrometer.
- The mass spectrum is acquired in positive ion mode to observe the  $[\text{M}+\text{H}]^+$  ion.

## Visualizations: Workflows and Signaling Pathways

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Goniothalamine** from a plant source.

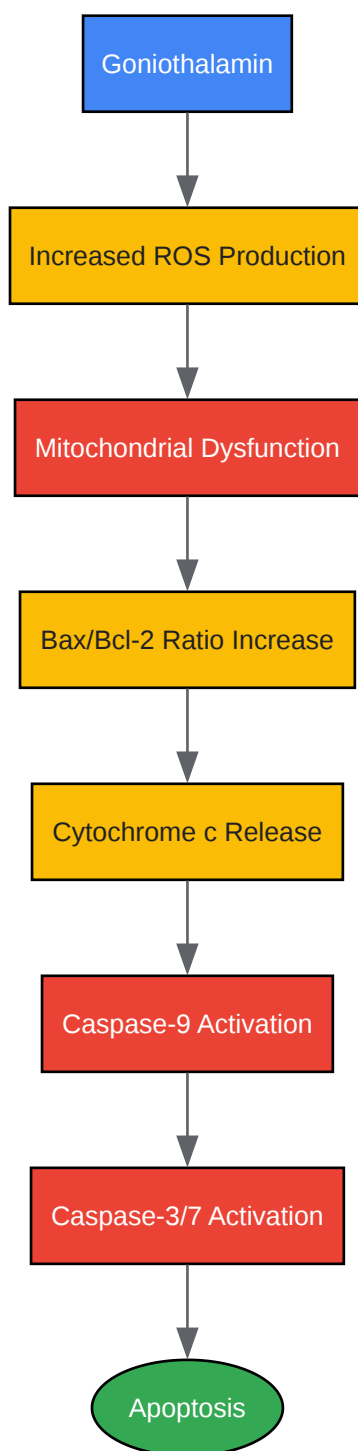


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Caption: General workflow for the isolation and spectroscopic analysis of **Goniotalamin**.

## Signaling Pathway of Goniotalamin-Induced Apoptosis

**Goniotalamin** is known to induce apoptosis in various cancer cell lines through the mitochondrial-mediated intrinsic pathway. The diagram below outlines a simplified representation of this signaling cascade.



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Caption: Simplified signaling pathway of **Goniothalamin**-induced apoptosis.

This comprehensive guide provides foundational spectroscopic data and protocols essential for researchers working with **Goniothalamin**. The detailed spectral information will aid in the



identification and characterization of this compound, while the outlined methodologies offer a practical framework for its analysis. The visualized pathways provide a clear overview of both the experimental process and a key biological mechanism of action, facilitating a deeper understanding of

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